1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-8-15(19)7-6-13(16)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHDGOFTBZBPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and potential neuroactive properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 314.75 g/mol. The presence of the chloro and fluorine substituents on the benzyl ring contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 314.75 g/mol |
| CAS Number | 492426-26-3 |
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been extensively studied. Compounds in this class have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. For example, one study reported that certain pyrazole derivatives exhibited MIC values as low as 50 µg/mL against these pathogens .
Neuroactive Properties
Recent studies have highlighted the neuroactive potential of pyrazoles. Specifically, this compound has been linked to calcium release from the endoplasmic reticulum in neuronal cells, suggesting its role in modulating neuronal activity . This mechanism may position it as a candidate for further investigation in neuropharmacology.
Case Study 1: Anti-inflammatory Effects
In a comparative study assessing various pyrazole derivatives for anti-inflammatory activity, this compound was evaluated alongside traditional anti-inflammatories. The results indicated that this compound had superior COX inhibitory activity compared to indomethacin, with an IC value significantly lower than that of the reference drug .
Case Study 2: Antibacterial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. One derivative demonstrated a notable reduction in bacterial growth at concentrations as low as 25 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is heavily influenced by their structural components. Substituents on the phenyl rings can enhance or diminish activity. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been correlated with increased potency against inflammatory pathways and bacterial resistance mechanisms .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases anti-inflammatory activity |
| Fluorine | Enhances antibacterial properties |
| Alkyl groups | Modulate lipophilicity and bioavailability |
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been studied for its potential as a therapeutic agent in various diseases:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines. A notable study demonstrated that specific substitutions on the pyrazole scaffold could lead to increased apoptosis in breast cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. A series of pyrazole derivatives, including this compound, have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .
Anti-inflammatory Effects
In preclinical studies, pyrazole derivatives have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize side effects associated with traditional NSAIDs .
Material Science Applications
Beyond medicinal chemistry, this compound is being explored in material science for its potential use in organic electronics and photonic devices. Its unique electronic properties allow it to function as a semiconductor material.
Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLEDs has been investigated due to its ability to emit light efficiently when excited by an electric current. The photophysical properties are critical for optimizing device performance, leading to brighter and more energy-efficient displays .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Antimicrobial properties | ||
| Anti-inflammatory effects | ||
| Material Science | Organic Light Emitting Diodes (OLEDs) |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, the efficacy of several pyrazole derivatives was tested against resistant bacterial strains. The findings revealed that this compound exhibited potent activity against multiple strains, making it a candidate for further investigation as a novel antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions to form derivatives critical for pharmaceutical intermediates:
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Hydrazone Formation : Reacts with hydrazines (e.g., thiosemicarbazide) in ethanol under reflux to yield thiosemicarbazones, which are precursors for antimicrobial agents .
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Schiff Base Synthesis : Condenses with primary amines (e.g., aniline) in methanol at 60°C to produce imines, used in coordination chemistry .
Example Reaction
Condensation Reactions
The aldehyde participates in condensation pathways to construct complex heterocycles:
-
Aldol Condensation : Reacts with ketones (e.g., acetophenone) in NaOH/EtOH to form α,β-unsaturated carbonyl compounds .
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Chalcone Synthesis : Combines with active methylene compounds (e.g., malononitrile) under basic conditions to generate pyrazole-chalcone hybrids .
Key Data
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile | EtOH, KOH, RT | (E)-3-(Pyrazolyl)acrylonitrile | 78% | |
| 2-Acetylfuran | EtOH, NaOH, Δ | Furyl-pyrazole enone | 92% |
Reduction and Oxidation
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a hydroxymethyl group, which is further chlorinated with SOCl₂ for Wittig reactions .
-
Oxidation : KMnO₄ in acidic media converts the aldehyde to a carboxylic acid, a step toward bioactive pyrazole-carboxylic acid derivatives .
Mechanistic Pathway
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring directs electrophiles to the meta positions, though steric hindrance from the benzyl group limits reactivity. Nitration and sulfonation require harsh conditions (e.g., H₂SO₄/HNO₃ at 100°C).
Biological Activity Correlation
Derivatives from these reactions show enhanced bioactivity:
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Hydrazones : Demonstrated antibacterial activity against E. coli and P. aeruginosa (MIC: 12.5 µg/mL) .
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Chalcones : Exhibited anti-inflammatory effects in carrageenan-induced edema models (75% inhibition at 50 mg/kg) .
Stability and Reaction Optimization
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Solvent Effects : Ethanol and DMF maximize yields in condensations .
-
Temperature Control : Reflux (80°C) minimizes side reactions during hydrazone synthesis .
This compound’s versatility in forming pharmacologically relevant derivatives underscores its value in medicinal chemistry. Further studies should explore its applications in targeted drug delivery and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (S1)
- Substituents : Lacks the 4-fluoro group on the benzyl ring compared to the target compound.
- Physical Properties : Melting point = 102°C; molecular weight = 282.7 g/mol .
- Spectroscopic Data :
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives (4b, 4d, 4e)
- Substituents : Replace the 2-chloro-4-fluorobenzyl group with benzoyl derivatives (e.g., nitro, hydroxyl).
- Spectroscopic Data :
- Activity : Derivatives 4c and 4e exhibit near-standard antioxidant and anti-inflammatory activity, attributed to electron-withdrawing (nitro) and electron-donating (hydroxyl) groups .
1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Physicochemical and Spectroscopic Comparisons
*Calculated based on formula C₁₇H₁₁ClFN₂O.
Q & A
Q. What are the most reliable synthetic routes for preparing 1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?
The compound can be synthesized via Vilsmeier-Haack formylation , a method validated for structurally similar pyrazole derivatives. This involves reacting a pre-synthesized pyrazole intermediate (e.g., 1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole) with DMF and POCl₃ under controlled conditions to introduce the aldehyde group at the 4-position . Alternative routes include condensation reactions using substituted benzaldehydes and hydrazine derivatives, optimized under reflux in ethanol or methanol .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 343.08 for C₁₇H₁₂ClFN₂O) .
- X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. How can researchers evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition studies : Fluorometric assays targeting kinases or cyclooxygenases to study mechanism of action .
Advanced Research Questions
Q. How do structural modifications at the benzyl or phenyl positions affect bioactivity?
- Chloro/fluoro substitution : The 2-chloro-4-fluorobenzyl group enhances lipophilicity and target binding, as seen in analogs with improved antimicrobial activity compared to non-halogenated derivatives .
- Phenyl ring functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-phenyl position increases oxidative stability but may reduce solubility .
- Aldehyde derivatization : Converting the aldehyde to oximes or hydrazones can modulate pharmacokinetic properties .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in the benzyl group : The 2-chloro-4-fluorobenzyl substituent may exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) refinement in SHELXL .
- Twinned crystals : High-resolution data (≤ 0.8 Å) and twin-law analysis (e.g., using PLATON) are critical for resolving pseudo-merohedral twinning .
Q. How can contradictions in biological activity data across studies be addressed?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., ±10 µM variations) may stem from differences in cell culture conditions or solvent controls. Replicate studies under OECD guidelines are recommended .
- Metabolic stability : Conflicting in vivo/in vitro results may arise from rapid aldehyde oxidation. Stability assays (e.g., liver microsome testing) can clarify bioavailability .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : AutoDock Vina or Glide can predict binding modes to targets like COX-2 or EGFR kinases. The aldehyde group often forms hydrogen bonds with catalytic lysine residues .
- QSAR modeling : Hammett constants (σ) for substituents correlate with logP and activity trends, aiding in rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
